1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline
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Overview
Description
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. It is characterized by the presence of a phenyl group, a piperazine moiety, and an ethoxy linkage to the isoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenyl-substituted piperazine in the presence of ethoxy reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-piperazin-1-yl-ethyl)-urea: This compound shares a similar piperazine moiety but differs in its overall structure and functional groups.
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride: This compound also contains a piperazine moiety but has different substituents and properties.
Uniqueness
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Biological Activity
1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H24N2O. Its structure features an isoquinoline core substituted with a phenyl group and a piperazine moiety, which is known to enhance interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving the regulation of apoptosis-associated proteins such as cleaved caspase-3 and Bcl-2. The compound's ability to inhibit cell migration and colonization has also been documented, suggesting its potential use in cancer therapeutics .
Compound | IC50 (μM) | Cancer Cell Line | Mechanism |
---|---|---|---|
1-Phenyl... | 24 | KKU-213 | Apoptosis induction, migration inhibition |
Analog A | 18 | Various | COX-2 inhibition |
Neuropharmacological Effects
The compound has shown promise in modulating dopamine receptors, particularly D2 and D3 subtypes. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders. Agonist properties have been observed, indicating that it may enhance dopaminergic signaling .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial biofilms and interference with critical metabolic pathways in bacteria .
Activity | MIC (μg/mL) | Pathogen |
---|---|---|
Antibacterial | 5 - 10 | E. coli, B. subtilis |
Antifungal | 62.5 | C. albicans |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Modulation : The piperazine moiety enhances binding affinity to neurotransmitter receptors.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes like carbonic anhydrase, which plays a role in tumor progression .
- Apoptotic Pathways : Induction of apoptosis in cancer cells is mediated through intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- A study demonstrated that a derivative with structural similarities significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing cell migration .
- Another investigation reported that a structurally analogous compound showed enhanced neuroprotective effects in models of Parkinson's disease by modulating dopaminergic signaling pathways .
Properties
CAS No. |
89707-38-0 |
---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-piperazin-1-ylethoxy)isoquinoline |
InChI |
InChI=1S/C21H23N3O/c1-2-6-17(7-3-1)21-19-9-5-4-8-18(19)16-20(23-21)25-15-14-24-12-10-22-11-13-24/h1-9,16,22H,10-15H2 |
InChI Key |
QFORZKLRZDXUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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